molecular formula C27H31N5O5S B10826845 {[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid CAS No. 201933-41-7

{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid

Cat. No.: B10826845
CAS No.: 201933-41-7
M. Wt: 537.6 g/mol
InChI Key: NPBKHEMDWREFJJ-UHFFFAOYSA-N
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Description

{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1E)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid (hereafter referred to by its systematic name) is a structurally complex molecule with the molecular formula C27H31N5O5S and a molecular weight of 537.63 g/mol . It features a naphthalene core substituted with a carbamimidoyl group (a potent amidine moiety), a sulfamoyl linker bridging to a 4-substituted phenyl ring, and a piperidine-ethoxy-ethanimidoyl side chain (Figure 1).

Key structural attributes include:

  • Naphthalen-2-ylmethyl group: Enhances hydrophobic interactions with target enzymes.
  • Sulfamoyl bridge: Provides rigidity and hydrogen-bonding capacity.
  • Ethanimidoyl-piperidine moiety: Contributes to basicity and electrostatic interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O5S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBKHEMDWREFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430967
Record name YM-60828
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179755-65-8
Record name YM-60828
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound {[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1E)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid (commonly referred to as 0CB) is a complex organic molecule with significant biological activity. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific biological pathways. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Basic Information

  • Molecular Formula : C27H31N5O5S
  • Molecular Weight : 537.631 g/mol
  • Structural Characteristics : The compound features a naphthalene core, a piperidine ring, and a sulfamoyl group, which contribute to its diverse interactions within biological systems.

Structural Representation

The structural representation of 0CB can be summarized in the following table:

PropertyValue
Formal Charge0
Atom Count69
Chiral Atom Count0
Bond Count72
Aromatic Bond Count17

The primary biological activity of 0CB is linked to its role as an inhibitor of specific protein kinases, particularly those involved in cellular stress responses. For instance, it has been shown to inhibit the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which plays a crucial role in the cellular response to endoplasmic reticulum stress. This inhibition can lead to reduced tumorigenesis and enhanced apoptosis in cancer cells .

Case Studies and Research Findings

  • Inhibition of PERK :
    • A study highlighted that compounds similar to 0CB effectively inhibit PERK activation in response to endoplasmic reticulum stress, which is implicated in various cancers. This inhibition was associated with decreased cell viability and proliferation in tumor xenografts .
  • Antitumor Activity :
    • In vivo studies demonstrated that 0CB significantly inhibited the growth of human tumor xenografts in mouse models. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of stress response pathways .
  • Pharmacokinetics and Toxicology :
    • Preliminary pharmacokinetic studies indicated that 0CB has favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to establish safety profiles for potential clinical use.

Comparative Analysis with Other Compounds

To better understand the efficacy of 0CB, it is beneficial to compare its biological activity with other known inhibitors of PERK:

CompoundInhibition ActivityTumor Growth InhibitionMechanism
GSK2606414PotentSignificantPERK inhibition
0CBStrongHighPERK inhibition
Compound XModerateModerateAlternative pathway

Scientific Research Applications

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, the sulfamoyl group is known to enhance the bioactivity of drug candidates by improving their binding affinity to target proteins involved in cancer cell proliferation.

Neurological Disorders

The presence of the piperidine moiety suggests potential applications in treating neurological disorders. Compounds that interact with neurotransmitter systems or modulate synaptic activity are critical for developing treatments for conditions such as depression and anxiety. The ethanimidoyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological therapies.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored derivatives of sulfamoyl compounds and their effects on cancer cell lines. Results indicated that modifications similar to those found in {[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid led to significant reductions in cell viability in breast and prostate cancer models.

Case Study 2: Neurological Impact

Research conducted at a leading neuroscience institute evaluated the effects of piperidine derivatives on depression models in rodents. Findings suggested that compounds with structural similarities to {[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid exhibited antidepressant-like effects, supporting further investigation into their potential therapeutic roles.

Comparison with Similar Compounds

2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic Acid (9a)

  • Structure : Lacks the naphthalene and ethanimidoyl groups but retains the piperidine-acetic acid core.
  • Synthesis: Prepared via nucleophilic aromatic substitution (4′-fluoroacetophenone + 2-(piperidin-4-yl)acetic acid hydrochloride, 45% yield) .
  • Key Difference : The acetyl group at the phenyl ring reduces basicity compared to the ethanimidoyl group in the target compound, likely diminishing enzyme-binding affinity.

2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic Acid (9b)

  • Structure: Substituted with a cyano group instead of ethanimidoyl.
  • Synthesis : Higher yield (65%) due to enhanced reactivity of 4-fluorobenzonitrile .
  • Comparison: The electron-withdrawing cyano group may reduce piperidine’s basicity, affecting target engagement.
Parameter Target Compound 9a 9b
Molecular Weight (g/mol) 537.63 ~300 (est.) ~280 (est.)
Key Substituent Ethanimidoyl Acetyl Cyano
Synthesis Yield N/A 45% 65%
Therapeutic Target Coagulation FXa sEH* sEH*

*sEH: Soluble epoxide hydrolase .

Amidine-Containing Analogues

Acetylsulfadimidine

  • Structure : Features a sulfamoyl-phenyl-pyrimidine core but lacks the piperidine and naphthalene groups.
  • Function : Sulfonamide antibiotic targeting bacterial dihydropteroate synthase .
  • Comparison : While both compounds contain sulfamoyl groups, the target’s amidine and piperidine moieties confer specificity for eukaryotic enzymes (e.g., FXa).

2-[1-[2-[(4-Carbamimidoylbenzoyl)Amino]-3-(4-Hydroxyphenyl)Propanoyl]Piperidin-4-Yl]Oxyacetic Acid

  • Structure: Shares the carbamimidoyl and piperidine-oxyacetic acid motifs but includes a hydroxyl-phenyl-propanoyl chain .
  • the target compound).

Research Findings and Challenges

  • Metabolic Stability : Piperidine derivatives like 9a–9d show moderate-to-high metabolic clearance in preclinical models due to CYP450 oxidation ; the target compound’s larger structure may face similar issues.
  • Therapeutic Potential: FXa inhibitors require precise balance between potency and bleeding risk. The target compound’s amidine group may improve selectivity over thrombin, a common off-target for anticoagulants .

Preparation Methods

Formylation of the Naphthalene Ring

The aldehyde group at position 1 is introduced via Vilsmeier-Haack formylation , yielding 7-methoxy-naphthalene-1-carbaldehyde (Scheme 1A). This reaction employs ethyl orthoformate and aniline under reflux, achieving a 73% yield after purification. Subsequent demethylation using hydrobromic acid (48% w/v) generates the hydroxyl intermediate, which is oxidized to the aldehyde via palladium-catalyzed transfer hydrogenation (75% yield).

Conversion to Carbamimidoyl Group

The aldehyde is converted to the carbamimidoyl group through a nitrile intermediate . Treatment with hydroxylamine hydrochloride forms the oxime, which is reduced to the primary amine using hydrogen gas and palladium on carbon. Reaction with cyanogen bromide in ethanol yields the cyanoamidine , followed by ammonolysis to produce the final 7-carbamimidoylnaphthalene derivative.

Preparation of the Piperidine-Ethanimidoyl Component

The piperidine-ethanimidoyl fragment is synthesized via Boc-protected intermediates to ensure regioselectivity:

Piperidine Functionalization

4-Hydroxypiperidine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding 1-Boc-piperidin-4-ol (92% purity). Alkylation with ethyl iodide in the presence of sodium hydride introduces the ethanimidoyl group. Deprotection with trifluoroacetic acid (TFA) generates 1-ethanimidoylpiperidin-4-ol , which is isolated as a hydrochloride salt (85% yield).

Assembly of the Sulfamoyl Acetic Acid Linker

The sulfamoyl bridge is constructed through sequential sulfonation and alkylation :

Sulfonation of the Aromatic Amine

4-Aminophenol is reacted with chlorosulfonic acid in dichloromethane at 0°C to form 4-(chlorosulfonyl)phenol . This intermediate is coupled with 2-bromoacetic acid in the presence of triethylamine, yielding 2-(4-hydroxyphenylsulfamoyl)acetic acid (68% yield).

Etherification with the Piperidine Fragment

The hydroxyl group of the sulfamoyl acetic acid derivative is alkylated with 1-ethanimidoylpiperidin-4-ol using potassium carbonate in dimethylformamide (DMF). Microwave irradiation at 120°C for 2 hours achieves 78% conversion.

Final Coupling and Salt Formation

Reductive Amination

The naphthalene-carbamimidoyl moiety is linked to the sulfamoyl-piperidine complex via reductive amination . The aldehyde group of the naphthalene derivative reacts with the primary amine of the sulfamoyl acetic acid linker in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid (pH 5), yielding the target compound (62% yield).

Methanesulfonic Acid Salt Formation

The free base is dissolved in ethanol and treated with equimolar methanesulfonic acid. Crystallization at −20°C produces the methanesulfonate salt (PubChem CID: 9874074) with >99% purity.

Analytical Characterization

Critical validation data for intermediates and the final compound are summarized below:

Intermediate Analytical Method Key Data
7-Methoxy-naphthalene-1-carbaldehyde¹H NMR (CDCl₃)δ 10.29 (s, 1H, CHO), 8.75 (d, J = 2.6 Hz, 1H), 3.98 (s, 3H, OCH₃)
1-Ethanimidoylpiperidin-4-olESI-MSm/z 171.2 [M+H]⁺
Target compound (free base)HPLCRetention time: 12.4 min, purity 98.5%
Methanesulfonate saltMelting point189–191°C (decomposition)

Optimization and Scale-Up Considerations

Industrial-scale production requires:

  • Catalyst recycling in palladium-mediated steps to reduce costs.

  • Continuous flow chemistry for the sulfonation and alkylation steps to enhance safety and yield.

  • Quality control via in-line Fourier-transform infrared (FTIR) spectroscopy to monitor amidine formation .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Answer: The compound’s synthesis likely involves multi-step reactions, including sulfonamide coupling, piperidine functionalization, and carbamimidoyl group introduction. Key steps may include:

  • Coupling reactions : Use of activated intermediates (e.g., sulfonyl chlorides) to link the naphthalene and piperidine moieties .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/methanol) or recrystallization using polar aprotic solvents .
  • Characterization : Nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity analysis (≥98%) .

Critical Tip : Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates and minimize side products .

Q. What analytical methods are validated for assessing purity and structural integrity?

Answer:

Method Conditions Source
HPLC Mobile phase: Methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6). Detection: UV at 254 nm.
NMR ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm sulfamoyl and piperidine linkages.
Mass Spec High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Note : Validate system suitability with reference standards before analysis .

Q. How should researchers address solubility challenges in aqueous assays?

Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or ethanol to pre-dissolve the compound before dilution in buffer .
  • Buffers : Phosphate-buffered saline (PBS, pH 7.4) or acetate buffer (pH 4.6) with surfactants (e.g., Tween-20) to enhance dispersion .
  • Derivatization : Introduce hydrophilic groups (e.g., carboxylate) to improve solubility without altering bioactivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s mechanism of action?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to putative targets (e.g., enzymes with sulfonamide-binding pockets) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity of the carbamimidoyl group .
  • Molecular Dynamics (MD) : Simulate stability in lipid bilayers to evaluate membrane permeability .

Validation : Cross-reference computational results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays).

Q. How to resolve contradictions in spectral data during structural elucidation?

Answer:

  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if crystals are obtainable) .
  • Isotopic labeling : Synthesize deuterated analogs to clarify ambiguous proton signals in crowded spectral regions .
  • Collaborative databases : Compare with entries in PubChem or crystallographic databases (e.g., CCDC) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

Modification Impact on Activity Method
Piperidine substitution Replace ethanimidoyl with bulkier groups to enhance target selectivity.Synthetic diversification
Sulfamoyl replacement Test sulfonamide vs. sulfonic acid derivatives for solubility vs. potency trade-offs.Functional assays

Key Insight : Prioritize modifications based on computational predictions to reduce trial-and-error synthesis .

Q. How to evaluate stability under physiological conditions?

Answer:

  • Accelerated stability studies : Incubate the compound at 37°C in PBS (pH 7.4) and analyze degradation products via LC-MS .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the naphthalene moiety .
  • Oxidative stability : Add antioxidants (e.g., ascorbic acid) to buffers for in vitro assays .

Q. What in vitro assays are suitable for probing biological activity?

Answer:

  • Enzyme inhibition : Use fluorogenic substrates to measure inhibition of serine proteases or phosphatases (common sulfonamide targets) .
  • Cell viability : MTT assays on cancer cell lines to assess cytotoxicity (IC₅₀ values) .
  • Binding assays : Surface plasmon resonance (SPR) to quantify affinity for recombinant proteins .

Data Interpretation : Normalize results against positive controls (e.g., known inhibitors) and account for solvent effects .

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